3-Azidopropylthioureidobenzyl NOTA
Description
3-Azidopropylthioureidobenzyl NOTA is a bifunctional chelator derived from 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). Its molecular formula is C₂₃H₃₄N₈O₆S, with a molecular weight of 550.63 g/mol . This compound features an azide (-N₃) functional group, enabling site-specific conjugation to biomolecules (e.g., monoclonal antibodies) via click chemistry, while the NOTA backbone chelates radiometals (e.g., gallium-68, copper-64) for applications in radioimmunotherapy and immuno-PET imaging . Its design balances efficient metal coordination and biocompatible bioconjugation, making it a critical tool in nuclear medicine .
Properties
Molecular Formula |
C₂₃H₃₄N₈O₆S |
|---|---|
Molecular Weight |
550.63 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Maleimido-Functionalized NOTA Derivatives
Maleimido-NOTA derivatives, such as those described by Förster et al. (2011), are modified at either the C-site (backbone) or N-site (acetic acid arm) of NOTA . Key distinctions include:
- Functional Groups: Maleimido-NOTA employs -NCS (isothiocyanate) or -NH₂ (amine) groups for covalent binding to thiols or activated esters, respectively. In contrast, 3-azidopropylthioureidobenzyl NOTA uses an azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Synthetic Flexibility: Maleimido-NOTA derivatives prioritize short synthetic routes using commercially available precursors, whereas this compound requires azide incorporation, adding steps but enabling bioorthogonal conjugation .
- Applications: Maleimido-NOTA is suited for stable thiol-based bioconjugation (e.g., cysteine residues in antibodies), while the azide variant is ideal for click chemistry in complex biological systems .
3-Azidopropylthioureidobenzyl DOTA
3-Azidopropylthioureidobenzyl DOTA shares structural similarities with its NOTA counterpart but replaces the NOTA backbone with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) . Key differences include:
- Chelation Properties: DOTA’s larger macrocycle (12-membered vs. NOTA’s 9-membered) provides higher thermodynamic stability with lanthanides (e.g., lutetium-177) but slower chelation kinetics compared to NOTA, which is optimal for smaller radiometals like gallium-68 .
- Conjugation Utility: Both compounds utilize azide groups for biomolecule conjugation, but DOTA’s broader metal compatibility makes it preferable for therapeutic isotopes (e.g., ¹⁷⁷Lu), while NOTA is favored for diagnostic isotopes (e.g., ⁶⁸Ga) .
Data Table: Comparative Analysis
*Exact formula varies based on maleimido substituent. †Estimated based on DOTA’s structural complexity.
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